Biopterin-d3
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Overview
Description
Biopterin-d3 is a stable isotope labelled compound with the molecular formula C9 2H3 H8 N5 O3 and a molecular weight of 240.23 .
Synthesis Analysis
Biopterin-d3 is involved in the pterin biosynthetic pathway. A sensitive liquid chromatography tandem mass spectrometry (LC-MS/MS) method has been developed for the determination of BH4, 7,8-dihydrobiopterin (BH2), neopterin, and sepiapterin in cerebrospinal fluid (CSF), which provides a more comprehensive evaluation of the pterin pathway .
Molecular Structure Analysis
The molecular structure of Biopterin-d3 is represented by the formula C9H11N5O3 . The InChI representation of Biopterin-d3 is InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h2-3,6,15-16H,1H3,(H3,10,11,13,14,17)/t3-,6-/m0/s1/i1D3 .
Chemical Reactions Analysis
Biopterin-d3 is involved in various chemical reactions. For instance, when the availability of BH4 is low, electron transfer in the active site of nitric oxide synthase becomes uncoupled from the oxidation of arginine. This results in the production of radical species that are capable of a direct attack on tetrahydrobiopterin, further depleting its local availability .
Physical And Chemical Properties Analysis
Biopterin-d3 has a molecular weight of 240.23 g/mol . More detailed physical and chemical properties were not found in the search results.
Scientific Research Applications
Tetrahydrobiopterin (H4-biopterin) Biosynthesis and Pharmacological Effects : H4-biopterin, a critical cofactor in metabolic processes, plays a vital role in neurotransmitter formation, vasorelaxation, and immune response. Research on H4-biopterin encompasses regulation of its biosynthesis, effects in various conditions like endothelial dysfunction, and gene therapy approaches for diseases like phenylketonuria and Parkinson's disease (Werner-Felmayer, Golderer, & Werner, 2002).
Role in Psychiatric Disorders : Studies have explored the role of biopterin precursors like neopterin in psychiatric disorders. Neopterin is released by macrophages and is an important immunological marker. Its levels, influenced by glucocorticoids, have been studied in disorders like obsessive-compulsive disorder (OCD) (Kuloğlu et al., 2007).
Synthesis of Biopterin and Its Isomers : The synthesis of biopterin and its isomers has been a subject of research, providing insights into its chemical properties and potential applications (Sugimoto & Matsuura, 1975).
Enzymatic Synthesis and Analysis : The enzymatic synthesis of biopterin from precursors and the determination of the absolute structure of related compounds have been studied, contributing to our understanding of biopterin's biological roles (Takikawa & Matsuura, 1990).
Biopterin Biosynthesis in Humans : Research on biopterin biosynthesis in humans has revealed important insights into the enzymatic pathways and genetic factors influencing its production, with implications for understanding disorders like phenylketonuria (Häusermann et al., 1981).
Diagnosis of Dopa-Responsive Dystonia : Studies on biopterin metabolism in fibroblasts have provided methods for diagnosing disorders like dopa-responsive dystonia and other tetrahydrobiopterin defects (Bonafė et al., 2001).
Influence on Brain Development and Aging : Research has explored the role of biopterin in brain development and aging, particularly its potential impact on neurological disorders (Furukawa & Kish, 1998).
Tetrahydrobiopterin Deficiency in Monocytes : A study on human monocytes revealed insights into tetrahydrobiopterin biosynthesis and the genetic factors influencing its production in different cell types (Leitner et al., 2003).
Mutations in Biopterin Pathway Genes : Investigations into mutations in genes of the biopterin pathway have provided knowledge on rare causes of disorders like dopa-responsive dystonia (Steinberger et al., 2004).
Bio-Based Product Development : Biopterin derivatives, including Biopterin-d3, could potentially be involved in bio-based product development, as indicated by methodologies bridging science and design in this field (Egan et al., 2016).
Safety And Hazards
Future Directions
Research on Biopterin-d3 and related compounds is ongoing. For instance, there is interest in the field of cancer immunology and immunotherapy due to its involvement in the cytotoxic T cell response . Furthermore, there is preclinical evidence supporting a clinical role for tetrahydrobiopterin supplementation to enhance immunotherapy and radiotherapy for solid tumors .
properties
IUPAC Name |
2-amino-6-[(1R,2S)-3,3,3-trideuterio-1,2-dihydroxypropyl]-3H-pteridin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h2-3,6,15-16H,1H3,(H3,10,11,13,14,17)/t3-,6-/m0/s1/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQIJBMDNUYRAM-OERXLRDQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H]([C@@H](C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675695 |
Source
|
Record name | 2-Amino-6-[(1R,2S)-1,2-dihydroxy(3,3,3-~2~H_3_)propyl]pteridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Biopterin-d3 | |
CAS RN |
1217838-71-5 |
Source
|
Record name | 2-Amino-6-[(1R,2S)-1,2-dihydroxy(3,3,3-~2~H_3_)propyl]pteridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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